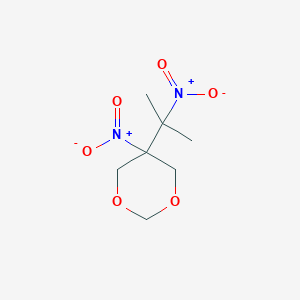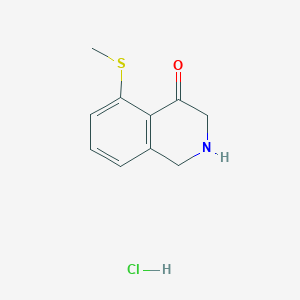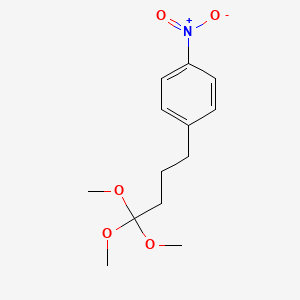
3-(But-2-yn-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-2-yn-1-yl)benzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde group and a but-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-2-yn-1-yl)benzaldehyde typically involves the alkylation of benzaldehyde with a but-2-yn-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the aldehyde group remains intact while the but-2-yn-1-yl group is introduced at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(But-2-yn-1-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(But-2-yn-1-yl)benzaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group can participate in nucleophilic addition reactions, while the but-2-yn-1-yl group can undergo nucleophilic substitution or addition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Benzaldehyde: Lacks the but-2-yn-1-yl group, making it less reactive in certain substitution reactions.
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Contains a hydroxyl group, which can participate in additional hydrogen bonding and reactivity.
2-(But-3-en-1-yn-1-yl)benzaldehyde: Similar structure but with a different position of the alkyne group, affecting its reactivity and applications.
Uniqueness: 3-(But-2-yn-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a but-2-yn-1-yl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
90834-38-1 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3-but-2-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-9H,5H2,1H3 |
Clé InChI |
NUYNYTIZEHZVHV-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC1=CC(=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)

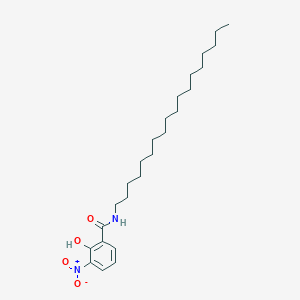
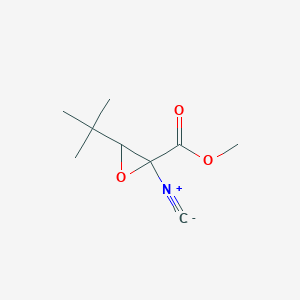


![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
